molecular formula C9H14N2O2 B13964533 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one

7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B13964533
M. Wt: 182.22 g/mol
InChI Key: VENCOQCMGJHLDI-UHFFFAOYSA-N
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Description

7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C9H14N2O2. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone. For instance, the reaction between 1,7-diaminoheptane and acetyl chloride can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro oxides, while reduction can produce spiro alcohols .

Scientific Research Applications

7-Acetyl-1,7-diazaspiro[3

Mechanism of Action

The mechanism by which 7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one exerts its effects involves its interaction with specific molecular targets. For instance, as a covalent inhibitor of KRAS G12C, the compound binds to the switch-II pocket of the KRAS protein, leading to inhibition of its activity. This interaction disrupts the signaling pathways involved in cellular proliferation and differentiation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a covalent inhibitor of KRAS G12C highlights its potential in targeted cancer therapy, setting it apart from other spiro compounds .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

7-acetyl-1,7-diazaspiro[3.5]nonan-2-one

InChI

InChI=1S/C9H14N2O2/c1-7(12)11-4-2-9(3-5-11)6-8(13)10-9/h2-6H2,1H3,(H,10,13)

InChI Key

VENCOQCMGJHLDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)N2

Origin of Product

United States

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